3-Bromo-2-fluoro-6-nitrobenzoic acid
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Overview
Description
3-Bromo-2-fluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by bromination and fluorination reactions. For example, starting from o-methylphenol, nitration can produce 2-methyl-6-nitrophenol, which is then chlorinated to form 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps yield 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: 3-Bromo-2-fluoro-6-aminobenzoic acid.
Oxidation: Compounds with additional carboxyl or hydroxyl groups.
Scientific Research Applications
3-Bromo-2-fluoro-6-nitrobenzoic acid is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2-fluoro-6-nitrobenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to proteins or enzymes. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-6-nitrobenzoic acid
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 2-Fluoro-3-nitrobenzoic acid
Uniqueness
The presence of both bromine and fluorine atoms, along with the nitro group, makes it a versatile intermediate for various synthetic transformations .
Properties
Molecular Formula |
C7H3BrFNO4 |
---|---|
Molecular Weight |
264.00 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrFNO4/c8-3-1-2-4(10(13)14)5(6(3)9)7(11)12/h1-2H,(H,11,12) |
InChI Key |
ASVCDGWGASQGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)F)Br |
Origin of Product |
United States |
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